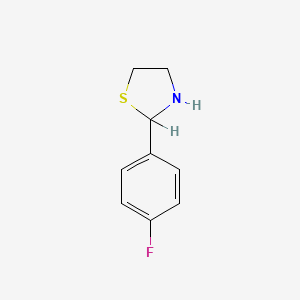

2-(4-Fluorophenyl)thiazolidine

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVFGDPOEAQORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986116 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67086-80-0 |

Source

|

| Record name | Thiazolidine, 2-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed and scientifically grounded protocol for the synthesis and comprehensive characterization of 2-(4-Fluorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a classic condensation reaction, and its structural elucidation is achieved through a combination of modern spectroscopic techniques. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the underlying scientific principles and rationale for key experimental choices.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring system is a prominent structural motif in a vast array of biologically active compounds.[1][2] Its presence in natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery. Thiazolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The 2,4-thiazolidinedione subclass, for instance, is famously represented by the "glitazone" drugs used in the management of type 2 diabetes.[4][5]

The introduction of a 4-fluorophenyl group at the 2-position of the thiazolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity. This guide focuses on the synthesis and detailed characterization of 2-(4-Fluorophenyl)thiazolidine, providing a robust framework for its preparation and verification.

Synthesis of 2-(4-Fluorophenyl)thiazolidine: A Mechanistic Approach

The synthesis of 2-(4-Fluorophenyl)thiazolidine is typically achieved through the condensation reaction of 4-fluorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction proceeds under mild conditions and is a well-established method for the formation of 2-substituted thiazolidines.[6]

Reaction Mechanism

The formation of the thiazolidine ring involves a two-step process:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base (iminium ion) intermediate.[7][8] This step is often catalyzed by acid.

-

Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step leads to the formation of the stable five-membered thiazolidine ring.[6][9]

Caption: Mechanism of 2-(4-Fluorophenyl)thiazolidine formation.

Experimental Protocol

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Cysteamine hydrochloride

-

Triethylamine (or another suitable base)

-

Methanol (or ethanol) as solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add cysteamine hydrochloride (1.0 eq).

-

Slowly add triethylamine (1.1 eq) to the reaction mixture at room temperature. The triethylamine serves to neutralize the hydrochloride salt of cysteamine, liberating the free base for reaction.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(4-Fluorophenyl)thiazolidine.

Caption: Experimental workflow for the synthesis.

Comprehensive Characterization

Accurate structural elucidation is paramount to confirm the successful synthesis of the target compound. A combination of spectroscopic methods provides unambiguous evidence of the molecular structure.

Spectroscopic Data

| Technique | Key Observations and Interpretations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons of the thiazolidine ring will appear at higher field strengths. Specifically, the methine proton at the 2-position (CH) is expected to be a singlet or a triplet depending on coupling with the adjacent NH proton, appearing around δ 5.8-5.9 ppm.[10] The methylene protons of the thiazolidine ring will show complex splitting patterns. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon at the 2-position of the thiazolidine ring is expected to resonate around δ 63 ppm.[10] The other two carbons of the thiazolidine ring will appear at higher field. |

| IR Spectroscopy | The IR spectrum will show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically around 1200-1100 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-(4-Fluorophenyl)thiazolidine. Fragmentation patterns may include the loss of the fluorophenyl group or cleavage of the thiazolidine ring. |

Expected Spectroscopic Data Summary

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.02–7.12, 7.26–7.34 | m |

| CH (C2-H) | 5.86 | s |

| CH₂ (C5-H) | 3.71, 3.75–3.88 | d, m |

| CH₂ (C4-H) | 2.65–2.88 | m |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) |

| C=O | 171.3 |

| C-F (aromatic) | 162.9 (d, ¹JCF= 247.7 Hz) |

| Aromatic-C | 135.3 (d, ⁴JCF= 3.2 Hz), 129.1 (d, ³JCF= 8.5 Hz), 116.0 (d, ²JCF= 21.8 Hz) |

| C2 | 63.2 |

| C5 | 32.9 |

| C4 | 54.0, 52.9, 41.2 |

Note: The provided NMR data is based on a closely related compound, 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, and serves as a representative example.[10] Actual chemical shifts may vary slightly.

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Cysteamine and its salts are known to have a strong, unpleasant odor.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of 2-(4-Fluorophenyl)thiazolidine. By following the detailed experimental protocol and utilizing the provided characterization data as a reference, researchers can confidently prepare and verify this valuable heterocyclic compound. The principles and techniques described herein are foundational for the exploration of novel thiazolidine derivatives in the pursuit of new therapeutic agents.

References

-

Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

-

Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

-

Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. [Link]

-

Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Molecules. [Link]

-

Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. [Link]

-

Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. [Link]

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Molecules. [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Square. [Link]

-

Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking. Research Square. [Link]

-

SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]

-

Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. [Link]

-

Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Applied Biology & Biotechnology. [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry. [Link]

-

Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]

-

Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 2,4-thiazolidinedione. ResearchGate. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Promising Scaffold

The thiazolidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The introduction of a 4-fluorophenyl substituent at the 2-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule, 2-(4-Fluorophenyl)thiazolidine. This modification can enhance metabolic stability and improve interactions with biological targets. Accurate and comprehensive structural elucidation of this compound is paramount for its advancement in drug discovery and development pipelines.

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize 2-(4-Fluorophenyl)thiazolidine. As a Senior Application Scientist, the aim is not merely to present data but to offer a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation. This document is designed to be a self-validating system, where the synergy of multiple analytical techniques provides an unambiguous confirmation of the molecular structure.

Molecular Structure and Key Spectroscopic Features

The structural integrity of 2-(4-Fluorophenyl)thiazolidine is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.

Figure 1. Molecular Structure of 2-(4-Fluorophenyl)thiazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-Fluorophenyl)thiazolidine, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)thiazolidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples and can reveal exchangeable protons (like N-H) more clearly.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-2 (Thiazolidine) | 5.5 - 5.9 | Singlet (s) or Triplet (t) | - | 1H | This proton is a methine proton attached to both a nitrogen and a sulfur atom, as well as the fluorophenyl ring, leading to a downfield shift. Its multiplicity will depend on the coupling with the C5 protons. |

| H-4 (Thiazolidine) | 3.1 - 3.5 | Multiplet (m) | - | 2H | These are methylene protons adjacent to the sulfur atom. They will likely appear as a complex multiplet due to coupling with the C5 protons. |

| H-5 (Thiazolidine) | 3.6 - 4.0 | Multiplet (m) | - | 2H | These methylene protons are adjacent to the nitrogen atom, causing a downfield shift compared to the H-4 protons. They will also exhibit complex coupling. |

| Aromatic Protons (ortho to F) | 7.0 - 7.2 | Triplet (t) or Doublet of Doublets (dd) | ~8-9 | 2H | These protons are coupled to the adjacent aromatic protons and the fluorine atom, resulting in a characteristic splitting pattern. |

| Aromatic Protons (meta to F) | 7.4 - 7.6 | Doublet of Doublets (dd) | ~8-9, ~5-6 | 2H | These protons are coupled to the adjacent aromatic protons. |

| N-H (Thiazolidine) | 2.0 - 4.0 | Broad Singlet (br s) | - | 1H | The chemical shift of this exchangeable proton is highly dependent on solvent and concentration. It often appears as a broad signal. |

Note: The predicted chemical shifts are based on the analysis of similar thiazolidine derivatives and compounds containing a 4-fluorophenyl group.[1][2][3]

Figure 2. ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to that of ¹H NMR. However, ¹³C NMR experiments require a greater number of scans (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope (1.1%). Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 (Thiazolidine) | 60 - 70 | This methine carbon is bonded to two heteroatoms (N and S) and the aromatic ring, resulting in a significant downfield shift. |

| C-4 (Thiazolidine) | 30 - 40 | This methylene carbon is adjacent to the sulfur atom. |

| C-5 (Thiazolidine) | 50 - 60 | This methylene carbon is adjacent to the nitrogen atom, leading to a more downfield shift compared to C-4. |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245-250 Hz) | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond coupling constant.[2] |

| Aromatic C (ortho to F) | 115 - 120 (d, ²JCF ≈ 21-22 Hz) | These carbons are shielded by the fluorine atom and show a smaller two-bond coupling.[2] |

| Aromatic C (meta to F) | 128 - 132 (d, ³JCF ≈ 8-9 Hz) | These carbons are less affected by the fluorine and exhibit a small three-bond coupling.[2] |

| Aromatic C (ipso to thiazolidine) | 135 - 140 (d, ⁴JCF ≈ 3-4 Hz) | This quaternary carbon is deshielded by the thiazolidine substituent and shows a very small four-bond coupling. |

Note: The predicted chemical shifts and coupling constants are based on known data for fluorinated aromatic compounds and thiazolidine derivatives.[2][3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). LC-MS with electrospray ionization (ESI) is a common and gentle ionization method for this type of molecule.

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum Data and Interpretation:

-

Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass of C₉H₁₀FNS is 183.057. In ESI-MS, a prominent peak at m/z 184.065 ([M+H]⁺) would be expected. In EI-MS, a molecular ion peak at m/z 183 would be observed.

-

Major Fragmentation Pathways: The fragmentation of 2-(4-Fluorophenyl)thiazolidine under EI conditions is likely to proceed through several key pathways:

-

Loss of the thiazolidine ring: Cleavage of the C-C bond between the aromatic ring and the thiazolidine ring can lead to the formation of a fluorophenyl cation (m/z 95) and a thiazolidine radical.

-

Fragmentation of the thiazolidine ring: The thiazolidine ring can undergo fragmentation through various pathways, including the loss of CH₂S or CH₂NH moieties.

-

Sources

- 1. Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-(4-Fluorophenyl)thiazolidine

This guide provides a comprehensive technical overview of the structural and chemical properties of 2-(4-Fluorophenyl)thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic principles, spectroscopic analysis, and synthetic methodologies to offer a detailed understanding of this heterocyclic compound. While a definitive crystal structure for the parent compound, 2-(4-Fluorophenyl)thiazolidine, is not publicly available, this guide leverages data from closely related, structurally characterized derivatives to present a robust and scientifically grounded analysis.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The five-membered ring system, containing both sulfur and nitrogen heteroatoms, serves as a versatile scaffold for the design of therapeutic agents.[2] Modifications at the 2, 3, and 4-positions of the thiazolidine ring have yielded compounds with a wide array of biological applications, including antidiabetic, antimicrobial, anticonvulsant, and anticancer properties. The introduction of a 4-fluorophenyl group at the 2-position is of particular interest, as the fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to target proteins.

Synthesis and Crystallization

The synthesis of 2-arylthiazolidines and their derivatives is typically achieved through a condensation reaction. A plausible and efficient method for the preparation of 2-(4-Fluorophenyl)thiazolidine involves the reaction of 4-fluorobenzaldehyde with cysteamine hydrochloride in a suitable solvent, such as ethanol, often under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)thiazolidine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.1 eq) in absolute ethanol.

-

Reaction Execution: The reaction mixture is stirred and heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.

-

Purification and Crystallization: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and water.

Below is a diagram illustrating the synthetic workflow for 2-(4-Fluorophenyl)thiazolidine.

Caption: Synthetic workflow for 2-(4-Fluorophenyl)thiazolidine.

Crystallographic Analysis: A Comparative Approach

While the crystal structure of 2-(4-Fluorophenyl)thiazolidine has not been reported, a detailed analysis of its N-substituted derivatives, such as 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one [3] and 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one [4], provides significant insights into the expected molecular geometry and packing.

Predicted Crystal Data and Molecular Geometry

Based on the analysis of these closely related structures, the following crystallographic parameters and molecular features for 2-(4-Fluorophenyl)thiazolidine can be predicted.

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for related thiazolidinone structures.[3][4] |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for this class of compounds.[3] |

| Thiazolidine Ring Conformation | Envelope or nearly planar | The thiazolidine ring in related structures often adopts an envelope conformation.[3] |

| Orientation of 4-Fluorophenyl Ring | Pseudo-axial or pseudo-equatorial | The orientation is influenced by steric and electronic factors of substituents on the thiazolidine ring. |

| Dihedral Angle | ~89° between the thiazolidinone and 4-fluorobenzene rings in a related structure.[4] | A significant twist between the phenyl and thiazolidine rings is expected. |

The molecular structure of 2-(4-Fluorophenyl)thiazolidine is anticipated to feature the 4-fluorophenyl group attached to the C2 position of the thiazolidine ring. The conformation of the five-membered thiazolidine ring is flexible and can exist in either a planar or, more commonly, an envelope conformation. In the case of an envelope, one of the atoms (often the sulfur atom) deviates from the plane formed by the other four atoms.

The orientation of the 4-fluorophenyl group relative to the thiazolidine ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. In the crystal structure of 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one, the dihedral angle between the thiazolidinone and 4-fluorobenzene rings is 88.8 (5)°.[4] A similar perpendicular arrangement is likely in the parent compound.

The following diagram illustrates the key structural features and intramolecular relationships of 2-(4-Fluorophenyl)thiazolidine.

Caption: Key structural features of 2-(4-Fluorophenyl)thiazolidine.

Spectroscopic Characterization

The structural elucidation of 2-(4-Fluorophenyl)thiazolidine is further supported by spectroscopic techniques. While a dedicated spectrum for the parent compound is not available, data from related derivatives can be used to predict the characteristic signals.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar structures, the following NMR spectral data can be anticipated:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3-7.5 | m | Aromatic protons (ortho to F) |

| ~7.0-7.2 | m | Aromatic protons (meta to F) | |

| ~5.5-6.0 | s | CH at C2 | |

| ~3.0-3.5 | m | CH₂ at C4 | |

| ~2.8-3.2 | m | CH₂ at C5 | |

| ~2.0-3.0 | br s | NH | |

| ¹³C NMR | ~160-165 (d, ¹JCF) | d | C4' of fluorophenyl ring |

| ~128-135 | m | Aromatic carbons | |

| ~115-120 (d, ²JCF) | d | C3' and C5' of fluorophenyl ring | |

| ~60-70 | s | C2 of thiazolidine ring | |

| ~45-55 | s | C4 of thiazolidine ring | |

| ~30-40 | s | C5 of thiazolidine ring |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Fluorophenyl)thiazolidine is expected to show characteristic absorption bands corresponding to its functional groups:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹

-

C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹

-

C-N stretch: A band in the region of 1250-1020 cm⁻¹

-

C-F stretch: A strong band in the region of 1250-1000 cm⁻¹

Biological Relevance and Potential Applications

The thiazolidine scaffold is a well-established pharmacophore in drug discovery.[1] The incorporation of a 4-fluorophenyl moiety can enhance the therapeutic potential of these compounds. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of 2-phenylthiazolidine have been investigated for a range of biological activities, including:

-

Anticancer Activity: Thiazolidinone derivatives have shown promise as inhibitors of various cancer cell lines.[5]

-

Antimicrobial Activity: The thiazolidine nucleus is present in several compounds with antibacterial and antifungal properties.

-

Antidiabetic Activity: The thiazolidinedione class of drugs, which are structurally related, are well-known for their use in the treatment of type 2 diabetes.

The structural insights gained from the analysis of 2-(4-Fluorophenyl)thiazolidine and its derivatives can guide the rational design of new and more potent therapeutic agents. Understanding the conformational preferences of the thiazolidine ring and the orientation of the aryl substituent is crucial for optimizing interactions with biological targets.

The following diagram illustrates the potential role of thiazolidine derivatives in modulating a hypothetical signaling pathway, a common mechanism for many therapeutic agents.

Caption: Hypothetical signaling pathway modulated by a thiazolidine derivative.

Conclusion

This technical guide has provided a comprehensive analysis of the structural and chemical properties of 2-(4-Fluorophenyl)thiazolidine. By leveraging crystallographic data from closely related N-substituted derivatives, we have presented a detailed prediction of its molecular geometry, including the conformation of the thiazolidine ring and the orientation of the 4-fluorophenyl substituent. This structural understanding, combined with predicted spectroscopic data and a plausible synthetic protocol, offers a solid foundation for further research and development of this promising class of compounds. The insights provided herein are intended to aid researchers in the rational design of novel thiazolidine-based therapeutic agents with enhanced efficacy and safety profiles.

References

- Di M. S., et al. (2012). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PubMed Central.

-

Gutiérrez, A., et al. (2011). 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 1), o10–o12. Available at: [Link]

-

Srivastava, T., et al. (2008). 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o214. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Koprowska, K., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allostic Modulators.

- Saeed, S., et al. (2017). Structure determination of two structural analogs, named 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16F2N4S) and 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16ClFN4S) by synchrotron X-ray powder diffraction. OSTI.GOV.

- Shashikant, S., et al. (2015). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.

- Zina, A. A., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.

- Krasavin, M., et al. (2021). Fragments of 1 H NMR spectra of...

-

Sravanthi, K., & Shrivastava, S. K. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Medicinal Chemistry, 20(5), 541-554. Available at: [Link]

- George, G., et al. (2018). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.

- Andreas, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

-

de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave. Available at: [Link]

- Abdullah, M. N. (2019). 13 C -NMR data for the prepared thiazolidinones (4a-e).

- Wan, Z., et al. (2009). 3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl].

- Chemdiv. (n.d.). Compound 3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid. Chemdiv.

- Reddy, T. S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central.

- Kumar, A., et al. (2022). Chemical structures of thiazolyl-thiazolidine-2,4-dione compounds.

- Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation.

- G, S., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.

- Bawa, S., & Kumar, S. (2020). Chemistry and Applications of Functionalized 2,4-Thiazolidinediones.

- PubChem. (n.d.). 2-(4-chlorophenyl)thiazolidine (C9H10ClNS). PubChem.

Sources

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-(4-Fluorophenyl)thiazolidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The thiazolidine scaffold, a privileged heterocyclic motif, has perennially captured the attention of medicinal chemists owing to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide delves into the burgeoning field of novel 2-(4-fluorophenyl)thiazolidine derivatives, a subclass demonstrating significant promise in the therapeutic arenas of oncology, infectious diseases, and neurology. We will navigate the synthetic pathways, explore the diverse biological activities, and elucidate the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource to accelerate innovation in this compelling area of drug discovery.

Introduction: The Thiazolidine Core and the Significance of the 2-(4-Fluorophenyl) Moiety

Thiazolidine derivatives are characterized by a five-membered ring containing a sulfur and a nitrogen atom. This core structure provides a unique three-dimensional arrangement that allows for diverse substitutions, leading to a wide array of biological activities.[1] The introduction of a 2-(4-fluorophenyl) group is a strategic design element. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This often translates to enhanced potency and an improved pharmacokinetic profile.

This guide will systematically explore the synthesis and biological evaluation of these promising compounds, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. We will dissect the experimental methodologies employed to ascertain these activities and present the data in a clear, comparative format.

Synthetic Strategies: Constructing the 2-(4-Fluorophenyl)thiazolidine Scaffold

The synthesis of 2-(4-fluorophenyl)thiazolidine derivatives typically involves a multi-step approach, with the key cyclization step forming the thiazolidine ring. A common and efficient method is the condensation reaction between an appropriate amine, a carbonyl compound (specifically 4-fluorobenzaldehyde), and a sulfur-containing reactant like thioglycolic acid.[1]

General Synthetic Protocol

A representative synthetic pathway is outlined below. This protocol is a foundational method that can be adapted and modified to generate a library of diverse derivatives.

Step 1: Synthesis of Schiff Base (Imines)

-

An equimolar mixture of a primary amine and 4-fluorobenzaldehyde is refluxed in a suitable solvent (e.g., ethanol, methanol) for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting Schiff base is often collected by filtration and purified by recrystallization.

Step 2: Cyclization to form the Thiazolidin-4-one Ring

-

To the synthesized Schiff base in a solvent like dry benzene or toluene, an equimolar amount of thioglycolic acid is added.

-

A catalytic amount of anhydrous zinc chloride can be used to facilitate the reaction.

-

The mixture is refluxed for 6-8 hours, with the water formed during the reaction being removed azeotropically using a Dean-Stark apparatus.

-

After completion, the solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to yield the desired 2-(4-fluorophenyl)thiazolidin-4-one derivative.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for 2-(4-fluorophenyl)thiazolidin-4-one derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potent anticancer activity of thiazolidine derivatives, and the 2-(4-fluorophenyl) subclass is no exception.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are tyrosine kinases that play a pivotal role in the growth and proliferation of cancer cells.[4][5] Overexpression of these receptors is a hallmark of several cancers, making them attractive targets for therapeutic intervention.

Several novel thiazolidinone derivatives have been designed and synthesized as potential EGFR and HER-2 kinase inhibitors.[4] For instance, certain compounds have exhibited significant inhibitory activity, with IC50 values comparable to the standard drug, erlotinib.[4] Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of EGFR, providing a rationale for their observed potency.[4][6]

In Vitro Cytotoxicity Assays

The anticancer potential of these derivatives is routinely evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability.[7][8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-(4-fluorophenyl)thiazolidine derivatives and incubated for a further 48 hours.[8]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Table 1: Representative Anticancer Activity of Thiazolidinone Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 12 | EGFR | 0.09 | [4] |

| 12 | HER-2 | 0.42 | [4] |

| 6c | SK-MEL-28 (Melanoma) | 3.46 | [7] |

| 5d | NCI-H522 (Non-small cell lung) | 1.36 | [3][9] |

| 5d | COLO 205 (Colon) | 1.64 | [3][9] |

| 5d | MDA-MB-468 (Breast) | 1.11 | [3][9] |

| III | A549 (Lung) | 0.72 | |

| 5b | EGFR | 0.091 | [10] |

| 5b | BRAFV600E | 0.093 | [10] |

Diagram of EGFR Inhibition Pathway

Caption: Inhibition of the EGFR signaling pathway by 2-(4-fluorophenyl)thiazolidinone derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thiazolidinone derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, offering a potential new avenue for the development of anti-infective agents.[3][11][12]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiazolidinones is multifaceted. Some derivatives have been reported to inhibit essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11] This disruption of cell wall synthesis leads to bacterial cell death.

Evaluation of Antimicrobial Potency

The antimicrobial efficacy of novel 2-(4-fluorophenyl)thiazolidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of Thiazolidinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4a | Pseudomonas fluorescens | 100-400 | [11] |

| 4a | Staphylococcus aureus | 100-400 | [11] |

| 4e | Pseudomonas fluorescens | 100-400 | [11] |

| 4e | Staphylococcus aureus | 100-400 | [11] |

| 5k | Escherichia coli | - | [13] |

| 5k | Pseudomonas aeruginosa | - | [13] |

| 5k | Candida albicans | - | [13] |

Note: Specific MIC values for compounds 5k were not provided in the source material, but the study indicated activity.[13]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several studies have investigated the anticonvulsant potential of thiazolidinone derivatives, with promising results in preclinical models.[14][15][16]

Preclinical Evaluation of Anticonvulsant Efficacy

The anticonvulsant activity of novel compounds is typically evaluated using well-established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16]

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Mice or rats are used as the experimental animals.

-

Compound Administration: The test compounds are administered intraperitoneally or orally at various doses.

-

Induction of Seizure: After a specific time, a maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.

-

ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the HLTE, is determined.

Table 3: Representative Anticonvulsant Activity of Thiazolidinone Derivatives

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| 5d | MES | 18.5 | [16] |

| 5d | sc-PTZ | 15.3 | [16] |

| A9 | MES | 200 (95.85% protection) | [14] |

| A8 | MES | 200 (90.04% protection) | [14] |

| Ib | MES & sc-PTZ | - | [15][17] |

| IId | MES & sc-PTZ | - | [15][17] |

| IIj | MES & sc-PTZ | - | [15][17] |

Note: ED50 values for compounds Ib, IId, and IIj were not explicitly provided, but they were reported to have excellent activity.[15][17]

Conclusion and Future Directions

The 2-(4-fluorophenyl)thiazolidine scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, underscore the immense potential of this class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the thiazolidine ring and the phenyl moiety to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

The continued exploration of 2-(4-fluorophenyl)thiazolidine derivatives holds the key to unlocking new and effective treatments for a multitude of human diseases.

References

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. (2013). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Student's Journal of Health Research. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors. (2009). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Molecular dynamic simulations based discovery and development of thiazolidin-4-one derivatives as EGFR inhibitors targeting resistance in non-small cell lung cancer (NSCLC). (2022). PubMed. Retrieved January 17, 2026, from [Link]

-

3D QSAR of thiazolidinone derivatives as EGFR inhibitors. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38), Expressed as EC 100 (μM). (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. (2022). ConnectSci. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PubMed Central. Retrieved January 17, 2026, from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Mechanism of action of 2,4‐thiazolidinediones. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Sci-Hub. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Anticonvulsant activity of some Novel 4-Thiazolidinone Derivatives. (2014). SAS Publishers. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. Retrieved January 17, 2026, from [Link]

-

Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2020). MDPI. Retrieved January 17, 2026, from [Link]

-

Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(PDF) Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2, 4-thiazolidine derivatives 4a-4h. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones. (2014). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]

- 2. connectsci.au [connectsci.au]

- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3D QSAR of thiazolidinone derivatives as EGFR inhibitors [wisdomlib.org]

- 6. Molecular dynamic simulations based discovery and development of thiazolidin-4-one derivatives as EGFR inhibitors targeting resistance in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sci-Hub. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies / Journal of Chemical Biology, 2016 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization and Evaluation of Anticonvulsant activity of some Novel 4-Thiazolidinone Derivatives | SAS Publisher [saspublishers.com]

- 15. mdpi.com [mdpi.com]

- 16. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The 2-(4-Fluorophenyl)thiazolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The 2-(4-fluorophenyl)thiazolidine core is a significant heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry community. Its unique structural features, characterized by a thiazolidine ring substituted at the 2-position with a 4-fluorophenyl group, have proven to be a valuable asset in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, key biological targets, mechanisms of action, structure-activity relationships, and toxicological profile. We will delve into the causality behind experimental choices and present a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Scaffold

The thiazolidine ring system is a well-established pharmacophore, forming the backbone of numerous biologically active compounds. The introduction of a 4-fluorophenyl group at the 2-position modulates the scaffold's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block metabolic degradation, thereby improving pharmacokinetic parameters. This strategic fluorination has propelled the 2-(4-fluorophenyl)thiazolidine scaffold to the forefront of drug discovery efforts across various therapeutic areas, most notably in metabolic diseases and oncology.

Synthesis of the 2-(4-Fluorophenyl)thiazolidine Core and Its Derivatives

The synthesis of the 2-(4-fluorophenyl)thiazolidine scaffold and its derivatives, particularly the more widely studied 2,4-thiazolidinedione subclass, generally proceeds through well-established synthetic routes. A common and effective method is the Knoevenagel condensation.

General Synthetic Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, 2,4-thiazolidinedione, in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 5-(4-Fluorobenzylidene)-2,4-thiazolidinedione

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-thiazolidinedione and 4-fluorobenzaldehyde in a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the reaction mixture.

-

Reaction Condition: Reflux the mixture for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 5-(4-fluorobenzylidene)-2,4-thiazolidinedione.

This protocol can be adapted for the synthesis of a variety of derivatives by using substituted 2,4-thiazolidinediones or different aldehydes and ketones.[1]

Key Biological Targets and Mechanisms of Action

The 2-(4-fluorophenyl)thiazolidine scaffold has been investigated for its activity against a range of biological targets. The primary and most extensively studied target is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.

PPAR-γ Agonism: The Antidiabetic Effect

Thiazolidinediones (TZDs), including those with a 4-fluorophenyl substituent, are well-known PPAR-γ agonists.[2] Activation of PPAR-γ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid metabolism.[2] This insulin-sensitizing effect makes these compounds effective in the management of type 2 diabetes.[3]

Signaling Pathway of PPAR-γ Activation

Caption: PPAR-γ activation by 2-(4-Fluorophenyl)thiazolidine derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of the 2-(4-fluorophenyl)thiazolidine scaffold have also demonstrated promising anticancer activity.[4][5] Their mechanism of action in cancer is more diverse and can involve:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][6]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that tumors need to grow.[7]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-(4-fluorophenyl)thiazolidine derivatives can be significantly influenced by modifications at various positions of the thiazolidine ring.

| Position of Modification | Type of Modification | Effect on Biological Activity | Reference |

| C5 of Thiazolidine Ring | Introduction of a benzylidene group | Essential for anticancer activity. | [5] |

| N3 of Thiazolidine Ring | Substitution with various aryl or alkyl groups | Modulates potency and selectivity. | [8] |

| 4-Fluorophenyl Group | Presence of fluorine | Generally enhances activity and improves metabolic stability. | [8] |

Key SAR Insights:

-

The presence of the 4-fluorophenyl group is often crucial for potent biological activity.

-

Modifications at the C5 position of the thiazolidine ring with different aromatic aldehydes can lead to compounds with a wide range of anticancer activities.

-

The nature of the substituent at the N3 position can fine-tune the compound's properties, influencing its target selectivity and pharmacokinetic profile.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiazolidinedione derivatives has been a subject of extensive research. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies of some thiazolidinedione derivatives have shown high gastrointestinal absorption and an inability to cross the blood-brain barrier.[9]

A significant concern with some thiazolidinedione-based drugs has been hepatotoxicity. However, derivatives of the 2-(4-fluorophenyl)thiazolidine scaffold are being developed with the aim of mitigating these adverse effects.[2]

A study on (4-fluorophenyl) thiazolidin-4-one revealed that while it exhibited potent cytotoxic activity against ovarian cancer cell lines, it was also highly toxic to normal cells.[4][6] The compound induced a significant increase in chromosomal aberrations, micronuclei formation, and cell cycle arrest at the G1 phase, indicating genotoxic potential.[4][6] This underscores the importance of careful toxicological evaluation in the development of new therapeutic agents based on this scaffold.

Therapeutic Potential and Future Directions

The 2-(4-fluorophenyl)thiazolidine scaffold holds considerable promise for the development of new drugs for a variety of diseases. Its well-established role as a PPAR-γ agonist makes it a continued area of interest for the development of novel antidiabetic agents with improved safety profiles.

Furthermore, the emerging anticancer and antimicrobial activities of derivatives of this scaffold open up new avenues for research.[10] Future work in this area will likely focus on:

-

Lead Optimization: Fine-tuning the structure of the scaffold to enhance potency and selectivity for specific targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial effects of these compounds.

-

Toxicology and Safety Profiling: Conducting comprehensive toxicological studies to ensure the safety of new drug candidates.

Workflow for Drug Discovery with the 2-(4-Fluorophenyl)thiazolidine Scaffold

Caption: A typical drug discovery workflow for the 2-(4-Fluorophenyl)thiazolidine scaffold.

Conclusion

The 2-(4-fluorophenyl)thiazolidine scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its amenability to chemical modification, coupled with its ability to interact with a range of biological targets, makes it a valuable tool in the medicinal chemist's arsenal. While challenges related to toxicity need to be carefully addressed, the continued exploration of this privileged scaffold is likely to yield novel and effective treatments for a variety of human diseases.

References

- Joshi, H., et al. (2020). Design and synthesis of novel (Z)-3,5-disubstituted thiazolidine-2,4-diones. [Source details not fully available]

-

Malik, S., & Singh, J. (2025). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link]

- Anonymous. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. [Source details not fully available]

- Anonymous. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. [Source details not fully available]

- Rodrigues, M., et al. (2017). Synthesis of benzylidene-2,4-thiazolidinedione derivatives. [Source details not fully available]

- Sharma, P., et al. (2016). Synthesis of Benzimidazole- thiazolidinedione hybrids. [Source details not fully available]

- Elkady, et al. (n.d.). Development of new 2,4-TZD derivatives to target VEGFR-2. [Source details not fully available]

- Galla, et al. (n.d.). Synthesis of chromone-linked 2,4-TZD derivatives. [Source details not fully available]

- Anonymous. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Source details not fully available]

- Anonymous. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. [Source details not fully available]

- Anonymous. (2014). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. [Source details not fully available]

- Anonymous. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Source details not fully available]

- Anonymous. (2023). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Source details not fully available]

-

Anonymous. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

- Anonymous. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Source details not fully available]

- Anonymous. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. [Source details not fully available]

- Anonymous. (2012). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. [Source details not fully available]

-

Bozdağ-Dündar, O., Ceylan-Unlüsoy, M., Verspohl, E. J., & Ertan, R. (2006). Synthesis and antidiabetic activity of novel 2,4-thiazolidinedione derivatives containing a thiazole ring. Arzneimittelforschung, 56(9), 621–625. [Link]

-

Anonymous. (2019). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. [Link]

- Anonymous. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Source details not fully available]

-

Uma, P., et al. (2017). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 10(2), 319-332. [Link]

-

Shahnaz, et al. (2013). Synthesis, characterization of 2,4-thiazolidinedione derivatives and evaluation of their antioxidant activity. Journal of Drug Delivery & Therapeutics, 3(6), 96-99. [Link]

-

Anonymous. (n.d.). General synthesis steps to obtain 2,4-thiazolidinedione derivatives. ResearchGate. [Link]

-

Anonymous. (2019). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

-

Anonymous. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Semantic Scholar. [Link]

-

Anonymous. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

Sources

- 1. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antidiabetic activity of novel 2,4-thiazolidinedione derivatives containing a thiazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. [PDF] Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Initial Screening of 2-(4-Fluorophenyl)thiazolidine for Anticancer Activity: A Technical Guide

Abstract

The thiazolidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the initial in vitro screening of 2-(4-Fluorophenyl)thiazolidine, a compound of interest for its potential anticancer properties. We delineate a tiered screening approach, commencing with broad cytotoxicity assessments to establish a foundational activity profile, followed by more nuanced assays to elucidate the primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols necessary for a robust preliminary evaluation. Our focus is on establishing a self-validating experimental workflow that ensures data integrity and reproducibility, which are paramount in the early stages of drug discovery.

Introduction: The Rationale for Investigating 2-(4-Fluorophenyl)thiazolidine

Thiazolidine and its oxidized counterpart, thiazolidin-4-one, are five-membered heterocyclic compounds that have garnered significant attention in oncology research.[2] The structural versatility of this core, particularly at the C-2, N-3, and C-5 positions, allows for extensive chemical modification to fine-tune biological activity.[3] Numerous derivatives have been reported to exhibit potent anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[4][5] Some thiazolidinediones, for instance, are known to act as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor implicated in the proliferation and differentiation of several cancer cell types.[3][5][6]

The selection of 2-(4-Fluorophenyl)thiazolidine for anticancer screening is predicated on established structure-activity relationships within this chemical class. The presence of a fluorophenyl group at the 2-position is a common feature in many biologically active molecules, often enhancing metabolic stability and receptor binding affinity. A closely related compound, (4-fluorophenyl) thiazolidin-4-one, has demonstrated potent cytotoxic activity against ovarian (SKOV3) and cervical (HeLa) cancer cell lines, albeit with noted toxicity to normal cells.[7][8] This precedent underscores the potential of the 2-(4-Fluorophenyl)thiazolidine scaffold while highlighting the critical need for careful evaluation of its therapeutic index.

This guide outlines a logical, stepwise approach to the initial characterization of this compound's anticancer potential.

Tier 1: Primary Cytotoxicity Screening

The initial objective is to determine the concentration-dependent cytotoxic effect of 2-(4-Fluorophenyl)thiazolidine across a panel of human cancer cell lines. This primary screen serves to identify sensitive cell lines and establish the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). To ensure the robustness of our findings, we will employ two distinct and widely accepted colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.[9][10] These assays rely on different principles of measurement—metabolic activity versus total protein content, respectively—thereby providing a cross-validation of the observed cytotoxicity.[11]

Selection of Human Cancer Cell Lines

A representative panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel is a prime example of a diverse set of cell lines used for drug screening.[12] For an initial screen, a smaller, focused panel is often sufficient. We recommend a panel that includes, but is not limited to:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

A549: Non-small cell lung carcinoma

-

HeLa: Cervical adenocarcinoma[7]

-

PC-3: Prostate adenocarcinoma

-

HCT-116: Colorectal carcinoma

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for the primary cytotoxicity screen is depicted below. This process is designed for a 96-well plate format, which is amenable to high-throughput screening.[13]

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[15]

Materials:

-

Complete cell culture medium